Daniellic acid methyl
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Overview
Description
Daniellic acid methyl is a compound that has been of great interest to researchers due to its potential therapeutic applications. This compound is a derivative of daniellic acid, which is a natural product found in several plant species. The methyl derivative of daniellic acid has been synthesized in the laboratory and has shown promising results in various scientific research applications.
Scientific Research Applications
Anti-Melanogenesis and Cosmeceutical Applications
Daniellic acid, derived from Daniellia oliveri, shows promise in cosmeceutical applications, particularly for skin disorders like skin darkening. It exhibits antioxidant properties, tyrosinase inhibition, and anti-proliferative effects against tumor cells. Notably, it reduces melanin production, demonstrating potential for treating genitor-urinary tract diseases, wound healing, and skin ailments in traditional medicine practices in Burkina Faso (Nacoulma et al., 2021).
Structural Analysis and Historical Context
The structure of daniellic acid, a diterpene acid, was historically characterized from Daniellia species. It represents a significant component of the oleo-resin from these trees, emphasizing its long-standing relevance in natural product chemistry (Bevan, Ekong, & Okogun, 1968).
Chemotherapy and Drug Response Research
While not directly linked to daniellic acid, research in the field of chemotherapy and drug response, particularly concerning glioblastoma stem-like cells, highlights the broader context in which compounds like daniellic acid could be evaluated for their efficacy in cancer treatment and their reproducibility as lab tools (Nickel et al., 2020).
Lambertianic Acid Research
Lambertianic acid, an optical isomer of daniellic acid, has been extensively studied for its health benefits, including anti-obesity, anti-allergic, and anti-cancer properties. This research provides insights into the potential pharmacological effects and mechanisms of compounds structurally related to daniellic acid, like lambertianic acid (Shahinozzaman et al., 2021).
Bioactivity of Phenolic Acids
The study of phenolic acids, to which daniellic acid is related, highlights their significant bioactive properties and roles in disease prevention. Understanding the bioactivity of these compounds can provide a basis for further exploration of daniellic acid's potential applications (Heleno et al., 2015).
properties
CAS RN |
1238-98-8 |
---|---|
Product Name |
Daniellic acid methyl |
Molecular Formula |
C21H30O3 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
methyl (1R,4aS,5R,8aS)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate |
InChI |
InChI=1S/C21H30O3/c1-15-6-9-18-20(2,11-5-12-21(18,3)19(22)23-4)17(15)8-7-16-10-13-24-14-16/h10,13-14,17-18H,1,5-9,11-12H2,2-4H3/t17-,18+,20+,21-/m1/s1 |
InChI Key |
DCZZBGIVZGGJDO-YXYSEUPNSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CCC(=C)[C@H]2CCC3=COC=C3)(C)C(=O)OC |
SMILES |
CC12CCCC(C1CCC(=C)C2CCC3=COC=C3)(C)C(=O)OC |
Canonical SMILES |
CC12CCCC(C1CCC(=C)C2CCC3=COC=C3)(C)C(=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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